molecular formula C18H20N2O2S B3883865 N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide

N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide

Cat. No.: B3883865
M. Wt: 328.4 g/mol
InChI Key: KGNUEVOHADEBOS-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide, also known as TVB-2640, is a small molecule inhibitor that targets the enzyme diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme involved in the synthesis of triglycerides, which are the main form of energy storage in the body. TVB-2640 has been shown to have potential as a therapeutic agent for the treatment of obesity, type 2 diabetes, and other metabolic disorders.

Mechanism of Action

N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide works by inhibiting the activity of DGAT1, which is responsible for the final step in triglyceride synthesis. By inhibiting DGAT1, this compound reduces the amount of triglycerides that are stored in adipose tissue and liver. This leads to a reduction in body weight and improved glucose metabolism.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in body weight, improved glucose metabolism, and improved liver function. Additionally, this compound has been shown to reduce inflammation and improve insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide is that it has been extensively studied in preclinical models, which has provided a wealth of data on its potential therapeutic effects. Additionally, the synthesis of this compound has been optimized to produce high yields of pure product. One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are a number of potential future directions for research on N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, there is potential for the development of new DGAT1 inhibitors based on the structure of this compound.

Scientific Research Applications

N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide has been extensively studied in preclinical models for its potential therapeutic effects. Studies have shown that this compound can reduce body weight and improve glucose metabolism in obese mice. Additionally, this compound has been shown to improve liver function and reduce inflammation in mouse models of non-alcoholic fatty liver disease. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of metabolic disorders.

Properties

IUPAC Name

N-[(E)-3-(tert-butylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-18(2,3)20-17(22)15(12-14-10-7-11-23-14)19-16(21)13-8-5-4-6-9-13/h4-12H,1-3H3,(H,19,21)(H,20,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNUEVOHADEBOS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C\C1=CC=CS1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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